5-(3-Chloro-4-fluorophenyl)picolinic acid
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Overview
Description
5-(3-Chloro-4-fluorophenyl)picolinic acid is a chemical compound with the molecular formula C12H7ClFNO2 and a molecular weight of 251.64 g/mol. It is a derivative of picolinic acid, which is known for its role in various biological processes and its use in synthetic chemistry.
Preparation Methods
The synthesis of 5-(3-Chloro-4-fluorophenyl)picolinic acid can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-used method for forming carbon-carbon bonds . This reaction typically involves the use of boron reagents and palladium catalysts under mild conditions . Another method involves the catalytic protodeboronation of pinacol boronic esters, which allows for the formal anti-Markovnikov hydromethylation of alkenes .
Chemical Reactions Analysis
5-(3-Chloro-4-fluorophenyl)picolinic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can be performed using common reducing agents.
Substitution: It can undergo substitution reactions, particularly in the presence of suitable nucleophiles or electrophiles.
Common reagents used in these reactions include palladium catalysts, boron reagents, and various oxidizing or reducing agents . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
5-(3-Chloro-4-fluorophenyl)picolinic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of carbon-carbon bonds through reactions like the Suzuki–Miyaura coupling.
Medicine: It may be explored for its potential therapeutic properties, although specific medical applications are still under investigation.
Industry: It is used in the development of novel herbicides and other agrochemicals.
Mechanism of Action
The mechanism of action of 5-(3-Chloro-4-fluorophenyl)picolinic acid involves its interaction with specific molecular targets. For example, it has been shown to dock with the receptor auxin-signaling F-box protein 5 (AFB5) more intensively than other similar compounds . This interaction can lead to various biological effects, depending on the specific pathways involved.
Comparison with Similar Compounds
5-(3-Chloro-4-fluorophenyl)picolinic acid can be compared with other similar compounds, such as:
Picolinic acid: A derivative of pyridine with a carboxylic acid substituent at the 2-position.
3-Chloro-4-fluorophenylboronic acid: Another compound used in similar synthetic applications.
Properties
IUPAC Name |
5-(3-chloro-4-fluorophenyl)pyridine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7ClFNO2/c13-9-5-7(1-3-10(9)14)8-2-4-11(12(16)17)15-6-8/h1-6H,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGIPIIGYYNESDN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CN=C(C=C2)C(=O)O)Cl)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7ClFNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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